molecular formula C20H27N5O3 B1394484 2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide CAS No. 1316214-61-5

2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide

Cat. No. B1394484
M. Wt: 385.5 g/mol
InChI Key: KPEBNCNUUOASPJ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide is involved in the study of chemical properties and synthesis methodologies. For instance, Yavari et al. (2001) investigated the dynamic 1H NMR properties of highly functionalized pyranopyrimidines, contributing to understanding the rotational energy barriers in compounds including dimethylphenylamino groups (Yavari, Hazeri, Maghsoodlou, & Zabarjad-Shiraz, 2001).

Antimicrobial and Antiviral Activity

Several studies have explored the antimicrobial and antiviral potential of compounds structurally related to 2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, examining their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential in Antitumor Research

Compounds with structural similarities have been studied for their potential in antitumor research. Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a lipid-soluble inhibitor with significant activity against Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Structural Analysis and Molecular Design

Research has also focused on the structural analysis and molecular design of related compounds. Rajam, Muthiah, Butcher, Jasinski, and Wikaira (2018) designed cocrystals involving dimethylpyrimidine, contributing to the understanding of hydrogen bonding and molecular structures (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Co-crystal Design

Studies on co-crystal design involving similar compounds have provided insights into supramolecular chemistry. The work by Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) on cation tautomerism, twinning, and disorder in pyrimidinium salts offers significant information on crystallography and molecular interactions (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

properties

IUPAC Name

2-(2,6-dimethylanilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-8-7-9-15(2)18(14)24-20-22-12-16(13-23-20)19(27)21-11-6-4-3-5-10-17(26)25-28/h7-9,12-13,28H,3-6,10-11H2,1-2H3,(H,21,27)(H,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEBNCNUUOASPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=C(C=N2)C(=O)NCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylphenylamino)-n-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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